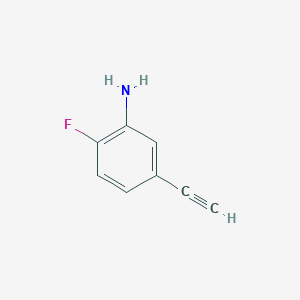

5-Ethynyl-2-fluoroaniline

Vue d'ensemble

Description

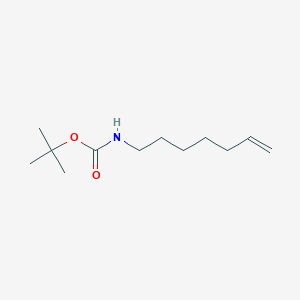

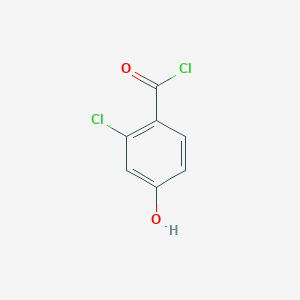

5-Ethynyl-2-fluoroaniline is a compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of 5-Ethynyl-2-fluoroaniline consists of 8 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, and 1 fluorine atom . The InChI code for this compound is 1S/C8H6FN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2 .Physical And Chemical Properties Analysis

5-Ethynyl-2-fluoroaniline is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Radioligand Imaging in Neuroscience

5-Ethynyl-2-fluoroaniline derivatives have been explored in the context of neuroscience, particularly for imaging brain receptors using positron emission tomography (PET). For instance, [11C]SP203, a compound related to 5-Ethynyl-2-fluoroaniline, was synthesized and evaluated for imaging metabotropic glutamate 5 receptors (mGluR5) in the monkey brain. This research is significant as it contributes to the understanding of neuroreceptor dynamics in various neurological conditions and can aid in the development of new therapies (Siméon et al., 2012).

Cancer Research

In the field of cancer research, derivatives of 5-Ethynyl-2-fluoroaniline have been utilized in the synthesis of novel antitumor compounds. For example, the interaction of 5-fluoro-2-iodoaniline with various arylsulfonyl chlorides led to the development of compounds that showed selective inhibition of cancer cell lines. This highlights the potential of 5-Ethynyl-2-fluoroaniline derivatives in the development of targeted cancer therapies (McCarroll et al., 2007).

DNA Research and Fluorescence Imaging

The compound has applications in DNA research, where it enhances fluorescence quenching via photoinduced electron transfer. This property is valuable for constructing sensitive sensors for mercury ions and cysteine, demonstrating its utility in biochemical sensing and molecular biology (Zhang et al., 2015).

Diagnostic Tools in Biochemistry

5-Ethynyl-2-fluoroaniline derivatives are used to develop diagnostic tools for assessing biological processes such as translesion DNA synthesis. This application is critical in understanding cellular responses to DNA damage and the mechanisms of mutagenesis and carcinogenesis (Choi & Berdis, 2019).

In Vivo DNA Metabolic Labeling

These compounds have also been used in metabolic labeling of DNA in vivo, offering a less toxic alternative to traditional labeling methods. Their use in zebrafish embryos, for example, allows for detailed analysis of DNA replication and cellular dynamics, which is valuable in developmental biology and genomics (Neef & Luedtke, 2011).

Safety and Hazards

The compound has been classified as a warning under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, which advises wearing protective gloves, clothing, and eye/face protection .

Mécanisme D'action

Target of Action

It’s worth noting that the compound has been used in research studies related to functional histidines in live cells .

Biochemical Pathways

It has been used in studies related to the profiling of functional histidines in live cells . This suggests that it may have an impact on the biochemical pathways involving histidine residues.

Result of Action

It has been used in studies related to the profiling of functional histidines in live cells , suggesting that it may have an impact on the functionality of these residues.

Propriétés

IUPAC Name |

5-ethynyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSDAICHQULLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669735 | |

| Record name | 5-Ethynyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2-fluoroaniline | |

CAS RN |

1010422-58-8 | |

| Record name | 5-Ethynyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B1390149.png)

![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)

![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)